molecular formula C19H21NO5 B1210712 Osemozotan CAS No. 137275-81-1

Osemozotan

Cat. No. B1210712
M. Wt: 343.4 g/mol
InChI Key: MEEQBDCQPIZMLY-HNNXBMFYSA-N
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Description

Osemozotan, also known as MKC-242, is a selective 5-HT1A receptor agonist . It has been found to decrease the number of c-Fos-positive cells caused by MAMP in mice . It is used for research purposes, particularly in the study of depressive disorders .


Molecular Structure Analysis

The molecular formula of Osemozotan is C19H22ClNO5 . The structure includes a benzodioxan group, which is likely key to its activity as a 5-HT1A receptor agonist .

Scientific Research Applications

1. Behavioral Effects on Methamphetamine Use

A study by Ago et al. (2006) investigated the effects of osemozotan, a selective 5-HT1A receptor agonist, on methamphetamine-induced behavioral changes in mice. They found that osemozotan inhibited the maintenance of behavioral sensitization induced by repeated methamphetamine administration. This effect was linked to the modulation of serotonin (5-HT) release in the prefrontal cortex, suggesting that 5-HT1A receptors might have therapeutic potential in conditions like schizophrenia (Ago et al., 2006).

2. Interaction with Psychostimulants

Another study conducted by Tsuchida et al. (2009) examined the interaction of osemozotan with various psychostimulants, including methamphetamine, amphetamine, and atomoxetine, in mice. They observed that osemozotan co-administration was antihyperkinetic and reduced locomotion. This research highlighted the role of 5-HT1A-mediated pathways in the therapeutic mechanisms of psychostimulants for hyperkinetic disorders (Tsuchida et al., 2009).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-2-5-18-16(4-1)22-12-15(25-18)11-20-8-3-9-21-14-6-7-17-19(10-14)24-13-23-17/h1-2,4-7,10,15,20H,3,8-9,11-13H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEQBDCQPIZMLY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160127
Record name Osemozotan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Osemozotan

CAS RN

137275-81-1
Record name Osemozotan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137275811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osemozotan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSEMOZOTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M65825806Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
T Matsuda - Biological and Pharmaceutical Bulletin, 2013 - jstage.jst.go.jp
… In this regard, we showed that osemozotan reversed prepulse inhibition deficits in isolation-reared mice. We also observed that the effect of osemozotan on prepulse inhibition deficits …
Number of citations: 25 www.jstage.jst.go.jp
Y Ago, S Nakamura, M Uda, Y Kajii, M Abe, A Baba… - …, 2006 - Elsevier
This study examined the effects of the selective 5-HT 1A receptor agonist osemozotan on repeated methamphetamine (METH)-induced behavioral sensitization and single METH-…
Number of citations: 64 www.sciencedirect.com
Y Ago, S Nakamura, A Hayashi, S Itoh, A Baba… - Pharmacology …, 2006 - Elsevier
… of the 5-HT 1A receptor agonist osemozotan, the 5-HT 2 receptor antagonist … of osemozotan, ritanserin or azasetron with cocaine repeatedly for 7 days. A single injection of osemozotan …
Number of citations: 26 www.sciencedirect.com
R Tsuchida, M Kubo, M Kuroda, Y Shibasaki… - Journal of …, 2009 - jstage.jst.go.jp
… with osemozotan produced a calming effect. The adjunctive effect of osemozotan added to the … ) did not block the effect of atomoxetine plus osemozotan. The present results may provide …
Number of citations: 10 www.jstage.jst.go.jp
R Tsuchida, M Kubo, N Shintani, M Abe… - Biological and …, 2009 - jstage.jst.go.jp
… receptor signaling exerts the calming action of psychostimulants, we examined c-Fos expression in several brain regions after administration of methamphetamine and osemozotan, a …
Number of citations: 10 www.jstage.jst.go.jp
Y ZHOU, W SHAN, Y MA, Y WANG… - Chinese Journal of …, 2014 - ingentaconnect.com
Objective: To develop an HPLC method for enantiomeric resolution and determination of osemozotan hydrochloride. Methods: The analysis was carried out on a Chiralcel OD-H (250 …
Number of citations: 0 www.ingentaconnect.com
S Nakamura, Y Ago, A Hayashi, S Itoh, M Kakuda… - Synapse, 2006 - Wiley Online Library
… The present study examined in ddY-strain male mice the effects of the 5-HT1A receptor agonist osemozotan and the receptor antagonist WAY100635 on cocaine-induced locomotor …
Number of citations: 15 onlinelibrary.wiley.com
T Rie, K Masahiro, K Mariko, S Yasuhiro… - The Japanese Journal …, 2009 - cir.nii.ac.jp
… with osemozotan produced a calming effect. The adjunctive effect of osemozotan added to the … ) did not block the effect of atomoxetine plus osemozotan. The present results may provide …
Number of citations: 0 cir.nii.ac.jp
Y Ago, S Nakamura, A Baba… - Journal of pharmacological …, 2008 - jstage.jst.go.jp
… This idea may be in agreement with our findings that osemozotan and ritanserin attenuates the enhanced response of 5-HT release, although it is not known whether chronic …
Number of citations: 53 www.jstage.jst.go.jp
A Yukio, N Shigeo, B Akemichi, M Toshio - The Japanese Journal of …, 2008 - cir.nii.ac.jp
… We have recently demonstrated that osemozotan, a specific 5-HT 1A –receptor agonist, and … -treated mice was attenuated by osemozotan and ritanserin. These findings suggest that the …
Number of citations: 0 cir.nii.ac.jp

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